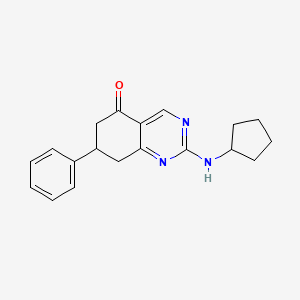
2-(cyclopentylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-(cyclopentylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, commonly known as CP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CP-1 belongs to the class of quinazolinone derivatives and has been found to exhibit several promising biological activities.
Mechanism of Action
The exact mechanism of action of CP-1 is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is responsible for regulating neuronal activity in the brain. CP-1 has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
CP-1 has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. Additionally, CP-1 has been found to reduce anxiety and depression-like behaviors in animal models. Furthermore, CP-1 has been found to exhibit potent analgesic effects, making it a promising candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-1 is its ability to exhibit multiple biological activities, making it a versatile compound for use in various experimental settings. Additionally, CP-1 has been found to exhibit good oral bioavailability and has a relatively long half-life, making it a practical compound for use in animal studies. However, one of the limitations of CP-1 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on CP-1. One potential area of research is the development of new pain medications based on the analgesic properties of CP-1. Additionally, further studies are needed to fully understand the mechanism of action of CP-1 and its potential applications in the treatment of neurological disorders such as epilepsy and anxiety. Furthermore, the development of new synthetic methods for the production of CP-1 could lead to the development of more potent analogs with improved pharmacological properties.
Scientific Research Applications
CP-1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticonvulsant, anxiolytic, and antidepressant activities. Additionally, CP-1 has been found to possess potent analgesic properties, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
2-(cyclopentylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-18-11-14(13-6-2-1-3-7-13)10-17-16(18)12-20-19(22-17)21-15-8-4-5-9-15/h1-3,6-7,12,14-15H,4-5,8-11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCYTSVRVJJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4708464.png)
![methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B4708470.png)
![2-chloro-4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4708484.png)
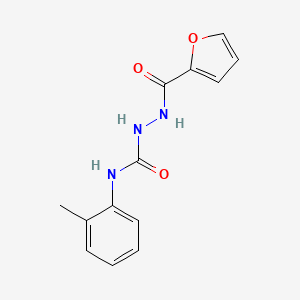
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(4-methylphenyl)glycinamide](/img/structure/B4708499.png)
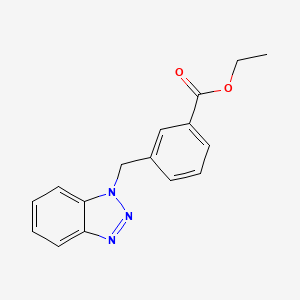
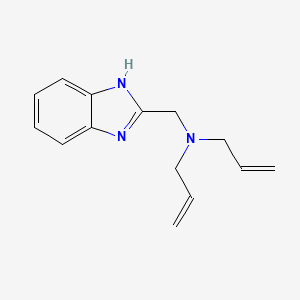

![ethyl 4-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4708532.png)

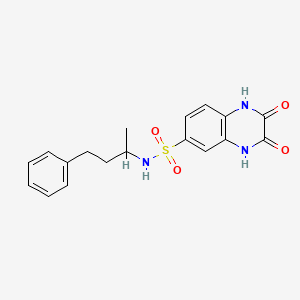
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]](/img/structure/B4708554.png)
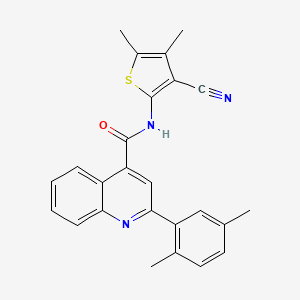
![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)